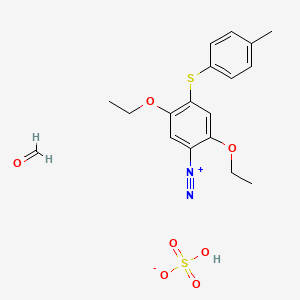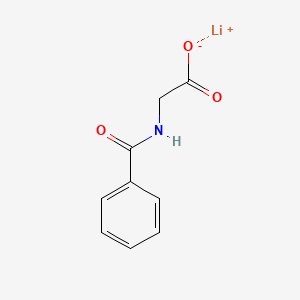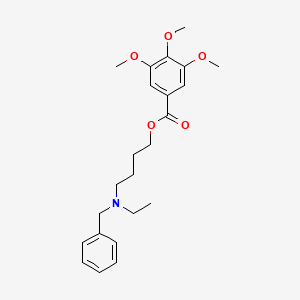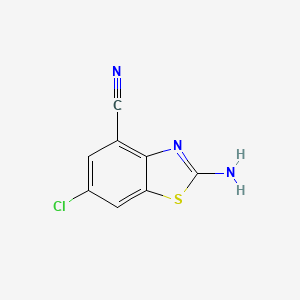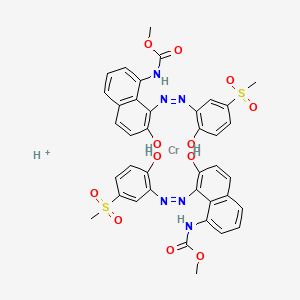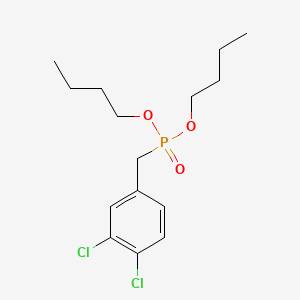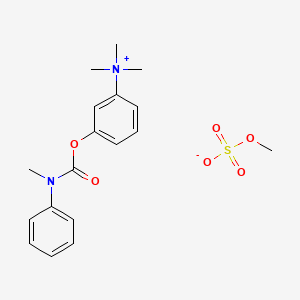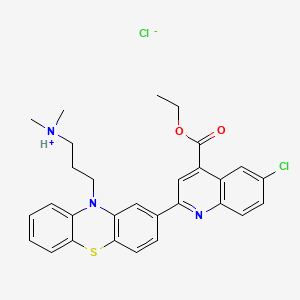
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a cinchoninic acid moiety and a phenothiazine core, contributes to its distinctive properties and functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the cinchoninic acid moiety. Key steps in the synthesis include:
Formation of Phenothiazine Core: This step involves the reaction of 2-chloroaniline with sulfur to form the phenothiazine ring.
Introduction of Dimethylaminopropyl Group: The phenothiazine core is then reacted with 3-(dimethylamino)propyl chloride under basic conditions to introduce the dimethylaminopropyl group.
Attachment of Cinchoninic Acid Moiety: The final step involves the esterification of the cinchoninic acid with the phenothiazine derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to:
Bind to Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Inhibit Enzymes: The compound can inhibit enzymes involved in neurotransmitter synthesis and degradation.
Modulate Ion Channels: It affects ion channels, particularly those involved in neuronal signaling, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Uniqueness
Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride is unique due to its combination of the cinchoninic acid moiety and the phenothiazine core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for various applications.
特性
CAS番号 |
72170-37-7 |
|---|---|
分子式 |
C29H29Cl2N3O2S |
分子量 |
554.5 g/mol |
IUPAC名 |
3-[2-(6-chloro-4-ethoxycarbonylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C29H28ClN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H |
InChIキー |
ULIIIBNEALCLHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
